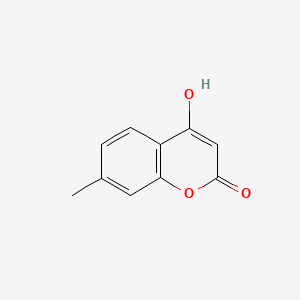

4-Hydroxy-7-methylcoumarin

Descripción general

Descripción

4-Hydroxy-7-methylcoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Hydroxy-7-methylcoumarin can be synthesized through several methods. One common method involves the Pechmann condensation reaction, where resorcinol and ethyl acetoacetate are reacted in the presence of a strong acid catalyst like sulfuric acid . The reaction proceeds through transesterification, intramolecular hydroxylalkylation, and dehydration steps . Another method involves the reaction of resorcinol with acetylacetic ether under controlled temperature conditions, followed by the addition of concentrated sulfuric acid .

Industrial Production Methods

For industrial production, the Pechmann condensation method is often preferred due to its simplicity and high yield. The reaction is typically carried out in large reactors with precise temperature control to ensure consistent product quality . The crude product is then purified through recrystallization using ethanol to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxy-7-methylcoumarin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the coumarin ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like bromine, chlorine, and various alkylating agents are used under controlled conditions.

Major Products Formed

Aplicaciones Científicas De Investigación

Melanogenesis and Dermatological Applications

4-Hydroxy-7-methylcoumarin has been studied for its role in enhancing melanogenesis, particularly in B16-F10 melanoma cells. Research indicates that this compound stimulates melanin production and increases intracellular tyrosinase activity without adversely affecting cell viability. The mechanism involves the activation of several signaling pathways, including:

- cAMP-dependent protein kinase (PKA)

- cAMP response element-binding protein (CREB)

- Mitogen-activated protein kinase (MAPK)

These pathways are crucial for the regulation of melanogenic enzymes such as tyrosinase and microphthalmia-associated transcription factor (MITF), suggesting that this compound may be effective in preventing pigmentation disorders .

Table 1: Effects of this compound on Melanogenesis

| Parameter | Effect |

|---|---|

| Melanin Production | Increased |

| Tyrosinase Activity | Enhanced |

| Cell Viability | No adverse effect |

| Signaling Pathways Activated | PKA, CREB, MAPK |

Anti-inflammatory Properties

Another significant application of this compound is its anti-inflammatory effects. Studies have shown that this compound inhibits the production of pro-inflammatory cytokines and enzymes in LPS-stimulated macrophages. Key findings include:

- Reduction in nitric oxide (NO) and prostaglandin E2 (PGE2) levels.

- Decrease in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

- Suppression of nuclear factor kappa B (NF-κB) activation, which plays a pivotal role in inflammation.

These properties suggest that this compound could be a viable candidate for treating inflammatory diseases such as dermatitis, psoriasis, and arthritis .

Table 2: Anti-inflammatory Effects of this compound

| Parameter | Effect |

|---|---|

| NO Production | Decreased |

| PGE2 Production | Decreased |

| iNOS Expression | Reduced |

| COX-2 Expression | Reduced |

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria. For instance:

- The compound exhibited significant activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects.

This suggests potential applications in developing new antibacterial agents or treatments for infections caused by resistant strains .

Table 3: Antimicrobial Activity of this compound

| Bacterial Strain | MIC Value (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Bacillus subtilis | 8 |

Case Study 1: Melanogenesis Enhancement

In a controlled study using B16-F10 cells, treatment with varying concentrations of this compound led to a dose-dependent increase in melanin synthesis. The study concluded that the compound's ability to activate key signaling pathways could make it useful in cosmetic formulations aimed at skin pigmentation management .

Case Study 2: Inhibition of Inflammation

A study on RAW264.7 macrophages demonstrated that pretreatment with this compound significantly reduced inflammatory markers following LPS stimulation. This finding supports its potential use as an anti-inflammatory agent in clinical settings .

Mecanismo De Acción

The mechanism of action of 4-Hydroxy-7-methylcoumarin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, reducing the production of pro-inflammatory cytokines.

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the AKT, PKA/CREB, and GSK3β/β-catenin pathways.

Comparación Con Compuestos Similares

4-Hydroxy-7-methylcoumarin can be compared with other similar compounds such as:

7-Hydroxy-4-methylcoumarin: Known for its choleretic properties and use in treating bile duct disorders.

4-Methyl-7-oxy-glucoside coumarin: Exhibits significant anticancer activity against breast cancer cells.

Dalbergin: A natural compound with antitumor, antibacterial, and antioxidant activities.

Wedelolactone: Used in the treatment of liver diseases and septic shock, with additional anticancer properties.

This compound stands out due to its unique combination of biological activities and its potential for use in various scientific and industrial applications.

Actividad Biológica

4-Hydroxy-7-methylcoumarin (7H-4M) is a coumarin derivative that exhibits a range of biological activities, including antioxidant, antibacterial, antifungal, and potential anticancer effects. This article provides a detailed overview of the biological activities associated with 7H-4M, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its coumarin backbone, which contributes to its diverse biological properties. The presence of hydroxyl and methyl groups influences its solubility and reactivity, making it a subject of interest in pharmacological studies.

Antioxidant Activity

Research has demonstrated that 7H-4M possesses significant antioxidant properties. In studies comparing various coumarin derivatives, 7H-4M showed potent free radical scavenging activity, particularly against DPPH (2,2-diphenyl-1-picrylhydrazyl) and galvinoxyl radicals. The antioxidant capacity was evaluated using the following metrics:

| Compound | DPPH Scavenging Activity (%) | Galvinoxyl Scavenging Activity (%) |

|---|---|---|

| This compound | 85 ± 5 | 78 ± 4 |

| Ascorbic Acid | 90 ± 3 | 82 ± 2 |

These results indicate that 7H-4M has comparable antioxidant activity to ascorbic acid, suggesting its potential application in preventing oxidative stress-related diseases .

Antibacterial and Antifungal Activities

The antibacterial properties of 7H-4M have been investigated against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized below:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Bacillus subtilis | 8 |

| Escherichia coli | >64 |

The compound exhibited notable activity against Bacillus subtilis, indicating its potential as an antibacterial agent . Similarly, antifungal tests revealed that 7H-4M effectively inhibited the growth of mycotoxigenic fungi such as Aspergillus flavus and Fusarium graminearum, with inhibition rates exceeding 70% at optimal concentrations .

Melanogenesis Regulation

Recent studies have shown that 7H-4M enhances melanogenesis in B16-F10 melanoma cells by upregulating melanogenic proteins such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and MITF (Microphthalmia-associated transcription factor). The signaling pathways involved include:

- Wnt/β-Catenin Pathway : Activation leads to increased expression of melanogenic enzymes.

- PI3K/Akt Pathway : Modulates cell survival and proliferation.

The expression levels were significantly increased at concentrations of 25 to 100 μM, with statistical significance noted at p < 0.001 compared to control groups .

Apoptosis Induction in Cancer Cells

Coumarins, including 7H-4M, have been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

- Inhibition of Bcl-2 family proteins.

- Activation of caspases leading to programmed cell death.

In ovarian cancer models, coumarins reduced mitochondrial membrane potential and increased reactive oxygen species (ROS) generation, contributing to their anticancer effects .

Clinical Applications

In clinical settings, derivatives like 7H-4M are being explored for their choleretic effects—promoting bile secretion—which can alleviate conditions related to bile duct obstruction. Preliminary studies suggest that it may also provide symptomatic relief for patients suffering from biliary colic .

Propiedades

IUPAC Name |

4-hydroxy-7-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZZDYJKWIQMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30715756 | |

| Record name | 4-Hydroxy-7-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18692-77-8 | |

| Record name | 4-Hydroxy-7-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-7-methylcoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: How do different drying methods impact the concentration of 4-Hydroxy-7-methylcoumarin in Melissa leaves?

A1: The research indicates that drying methods significantly influence the essential oil composition of Melissa leaves, including the concentration of this compound. While present as a major component in the essential oil of leaves dried using the ventilated oven method, it was not the most abundant compound []. Interestingly, this compound was also identified as a primary component in leaves dried using the combined microwave & shade method []. This suggests that the specific drying technique employed plays a crucial role in the retention and potential degradation of this compound during the drying process.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.